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(3-Azidopropyl)triphenylphosphonium Bromide Documentation Hub

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  • Product: (3-Azidopropyl)triphenylphosphonium Bromide
  • CAS: 127611-39-6

Core Science & Biosynthesis

Foundational

Technical Guide: Azido-Functionalized Phosphonium Salts

Executive Summary Azido-functionalized phosphonium salts represent a specialized class of cationic vectors that bridge the gap between organophosphorus chemistry and chemical biology. Their core utility lies in the Triph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azido-functionalized phosphonium salts represent a specialized class of cationic vectors that bridge the gap between organophosphorus chemistry and chemical biology. Their core utility lies in the Triphenylphosphonium (TPP) moiety’s ability to act as a lipophilic cation, driving accumulation into the mitochondrial matrix according to the Nernst equation. When functionalized with an azide (-N₃) group, these salts become "clickable" mitochondrial targeting vectors.

This guide provides a rigorous analysis of their properties, synthesis, and application in delivering payloads (fluorophores, antioxidants, or cytotoxins) to the mitochondria via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Staudinger ligation.

Molecular Architecture & Physicochemical Properties[1]

The defining characteristic of these salts is the juxtaposition of a permanent positive charge (phosphonium) and a bio-orthogonal reactive handle (azide).

Structural Components[1][2][3]
  • The Cationic Head: Usually a Triphenylphosphonium (

    
    ) group.[1][2][3] The charge is delocalized over the three phenyl rings, reducing hydration energy and allowing passage through hydrophobic lipid bilayers.
    
  • The Linker: Typically an alkyl chain (

    
    , where 
    
    
    
    ). Chain length modulates lipophilicity (logP) and mitochondrial uptake kinetics.
  • The Reactive Terminus: An alkyl azide group, kinetically stable under physiological conditions but highly reactive toward alkynes or phosphines.

Quantitative Property Profile

The following table summarizes the critical physicochemical properties of a standard derivative: (3-Azidopropyl)triphenylphosphonium bromide .

PropertyValue / CharacteristicImpact on Application
Molecular Weight ~426.3 g/mol (Bromide salt)Small enough for passive diffusion.
LogP (Octanol/Water) ~1.5 to 3.0 (Linker dependent)Positive logP is essential for membrane permeation.
Solubility High: DMSO, MeOH, DCM,

Versatile for both organic synthesis and aqueous bio-labeling.
Thermal Stability Stable up to ~180°C (Avoid shock)Warning: Organic azides are energetic. Maintain C/N ratio > 3.
Mitochondrial Accumulation 100-500x vs. CytosolDriven by

(-140 to -180 mV).

Synthesis & Characterization Protocols

Synthetic Workflow (Self-Validating Protocol)

The synthesis typically proceeds via a two-step sequence: alkylation of triphenylphosphine followed by nucleophilic displacement with azide.

Protocol: Synthesis of (3-Azidopropyl)triphenylphosphonium Bromide

  • Step 1: Quaternization

    • Reagents: Triphenylphosphine (

      
      , 1.0 eq), 1,3-Dibromopropane (5.0 eq).
      
    • Solvent: Toluene (Anhydrous).

    • Condition: Reflux (

      
      ) for 12 hours.
      
    • Rationale: Excess dibromide prevents the formation of bis-phosphonium salts. Toluene precipitates the mono-phosphonium salt product.

    • Validation: Solid precipitate forms.

      
       NMR shift from -6 ppm (free phosphine) to ~24 ppm (phosphonium).
      
  • Step 2: Azidation (

    
     Displacement) 
    
    • Reagents: (3-Bromopropyl)triphenylphosphonium bromide (Intermediate), Sodium Azide (

      
      , 2.0 eq).
      
    • Solvent: DMF (Dry) or

      
      /Acetone mix.
      
    • Condition:

      
       for 4-6 hours.
      
    • Rationale: DMF solvates the cation, leaving the azide anion "naked" and highly nucleophilic.

    • Validation: IR Spectroscopy is the gold standard here. Look for the strong, diagnostic azide stretch at

      
       .
      
Visualization of Synthetic Logic

SynthesisWorkflow cluster_valid Validation Checkpoints PPh3 Triphenylphosphine (Nucleophile) Inter Intermediate: (3-Bromopropyl)TPP+ PPh3->Inter Reflux, Toluene SN2 Attack Linker 1,3-Dibromopropane (Electrophile) Linker->Inter Product Final Product: (3-Azidopropyl)TPP+ Inter->Product DMF, 60°C Azide Displacement Check1 31P NMR: ~24 ppm Inter->Check1 Azide Sodium Azide (N3 source) Azide->Product Check2 IR: ~2100 cm-1 (N3) Product->Check2

Caption: Step-wise synthesis of azido-phosphonium salts with critical spectroscopic validation points.

Reactivity Profiles: Bio-orthogonal Chemistry

Azido-phosphonium salts are primarily used as "Clickable" mitochondrial anchors. They do not target mitochondria because of the azide; they target mitochondria because of the phosphonium, carrying the azide as a cargo to react with alkyne-modified drugs or probes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6][7]
  • Mechanism: The azide group reacts with a terminal alkyne in the presence of Cu(I) to form a 1,4-disubstituted 1,2,3-triazole.[4]

  • Kinetics: Second-order rate constants (

    
    ) are typically 
    
    
    
    with catalysis, compared to
    
    
    without.
  • Application: Synthesis of "Mito-conjugates." For example, reacting Azido-TPP with an alkyne-functionalized antioxidant (like Resveratrol-alkyne) creates a mitochondria-targeted antioxidant.

Staudinger Ligation
  • Mechanism: The phosphonium-azide reacts with a different phosphine (usually an ester-functionalized phosphine) to form an amide bond.

  • Utility: Useful in live cells where copper toxicity is a concern, though slower than CuAAC.

Click Chemistry Workflow Diagram

ClickChemistry AzidoTPP Azido-TPP Salt (Mitochondrial Vector) Transition Copper-Acetylide Intermediate AzidoTPP->Transition AlkyneDrug Alkyne-Drug (Payload) AlkyneDrug->Transition Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Catalyst->Transition Catalysis Triazole Mito-Drug Conjugate (1,2,3-Triazole Linker) Transition->Triazole Cycloaddition

Caption: Modular assembly of mitochondria-targeted therapeutics via CuAAC Click Chemistry.

Biological Properties & Mitochondrial Targeting[1][2][3][4][5][9][10][11][12]

Mechanism of Uptake (The Nernstian Driver)

The accumulation of azido-phosphonium salts is driven by the mitochondrial membrane potential (


).
  • Plasma Membrane:

    
     to 
    
    
    
    .[3]
  • Mitochondrial Membrane:

    
     to 
    
    
    
    .

According to the Nernst Equation , for every


 of potential difference, there is a 10-fold increase in cation concentration.


Consequently, TPP salts accumulate ~100-500 fold inside the mitochondria compared to the cytosol.
Toxicity and Cellular Impact

While TPP is a targeting vector, it is not biologically inert.

  • Uncoupling Effect: At high concentrations (

    
    ), phosphonium salts can act as protonophores, dissipating the membrane potential and uncoupling oxidative phosphorylation.
    
  • Membrane Integrity: Long alkyl chains (

    
    ) increase detergency, potentially lysing membranes.
    
  • Safe Range: Typically used at nanomolar concentrations (

    
    ) for imaging or drug delivery to avoid cytotoxicity.
    
Mitochondrial Accumulation Diagram

MitoUptake Extracellular Extracellular Space (0 mV) Cytosol Cytosol (-40 mV) Extracellular->Cytosol Passive Diffusion (10x Accumulation) Mitochondria Mitochondrial Matrix (-180 mV) Cytosol->Mitochondria Potential Driven (ΔΨm) (100-500x Accumulation) Nernst Nernst Equation Driver Nernst->Mitochondria

Caption: Thermodynamic flow of TPP cations driven by sequential membrane potential gradients.[5]

References

  • Zielonka, J., et al. (2017). "Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications."[6] Chemical Reviews.

  • Chalikidi, P. N., et al. (2021).[7][8] "One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols." The Journal of Organic Chemistry.

  • Heiss, T. K., et al. (2021).[8] "Bioorthogonal reactions of triarylphosphines and related analogs." Chemical Reviews.

  • Worthington, J., et al. (2020). "Triphenylphosphonium derivatives disrupt metabolism and inhibit melanoma growth in vivo."[1][9][2] PLOS ONE.

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews.

Sources

Exploratory

The Pivot Point: The Aza-Ylide Intermediate in Staudinger Ligation

[1][2][3] Executive Summary The Staudinger ligation has transcended its origins as a mere synthetic curiosity to become a cornerstone of bioorthogonal chemistry and protein engineering. At the heart of this transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The Staudinger ligation has transcended its origins as a mere synthetic curiosity to become a cornerstone of bioorthogonal chemistry and protein engineering. At the heart of this transformation lies the aza-ylide (iminophosphorane) intermediate .[1] This species represents a mechanistic bifurcation point: its fate determines whether the reaction yields a simple amine (Staudinger reduction), a stable conjugate (classic Staudinger ligation), or a native amide bond (traceless Staudinger ligation).

This technical guide dissects the life cycle of the aza-ylide, providing researchers with the mechanistic insight required to tune reaction conditions, optimize yields, and troubleshoot failure modes in complex biological milieus.

Part 1: Mechanistic Anatomy of the Aza-Ylide

The aza-ylide (


) is not merely a transient species; it is a tunable chemical entity. Its formation is rapid, but its consumption is the critical determinant of chemoselectivity.
Formation and The "Fork in the Road"

The reaction initiates with the nucleophilic attack of a trivalent phosphine on the terminal nitrogen of an organic azide. This forms a phosphazide intermediate, which rapidly extrudes


 via a four-membered transition state to generate the aza-ylide.[2]

Once formed, the aza-ylide faces a kinetic competition between three pathways:

  • Hydrolysis (Path A): Attack by water yields an amine and phosphine oxide (Staudinger Reduction).[3] This is the "default" pathway in the absence of an electrophilic trap.

  • Intramolecular Trapping (Path B): Attack on a designed electrophile (ester/thioester) leads to ligation.

  • Aza-Wittig (Path C): In some contexts, the ylide can react with carbonyls to form imines, a side reaction often observed with poor substrates.

Visualization: The Mechanistic Bifurcation

The following diagram illustrates the critical divergence points controlled by the stability and reactivity of the aza-ylide.

StaudingerMechanism Azide Azide + Phosphine Phosphazide Phosphazide Intermediate Azide->Phosphazide Nucleophilic Attack AzaYlide Aza-Ylide (Iminophosphorane) Phosphazide->AzaYlide -N2 Hydrolysis Path A: Hydrolysis (Staudinger Reduction) AzaYlide->Hydrolysis + H2O (Fast) Trap Path B: Intramolecular Trap (Ligation) AzaYlide->Trap Electrophilic Attack Amine Product: Primary Amine + Phosphine Oxide Hydrolysis->Amine Rearrangement Acyl Transfer (S/O -> N) Trap->Rearrangement 5-membered TS Amide Product: Amide Bond Rearrangement->Amide Hydrolysis of P-N

Figure 1: The fate of the aza-ylide determines reaction outcome. Path B (Green) represents the desired ligation pathway, which must kinetically outcompete Path A (Grey).

Part 2: Tuning the Intermediate for Ligation

To favor ligation over reduction, the rate of intramolecular trapping (


) must significantly exceed the rate of hydrolysis (

).
The "Traceless" Challenge

In the Traceless Staudinger Ligation (developed by Raines et al.), the phosphine reagent contains a thioester.[4][5] The aza-ylide nitrogen attacks the thioester carbonyl.

  • Why Thioesters? Thioesters are more reactive electrophiles than oxo-esters, facilitating a faster nucleophilic attack by the aza-ylide nitrogen. This is crucial because the aza-ylide is a "harder" nucleophile than the initial phosphine but still prone to protonation in water.

  • Mechanism: The reaction proceeds via an S

    
     N acyl shift , forming an amidophosphonium salt.[6] This salt is then hydrolyzed to release the phosphine oxide and the ligated peptide.[1]
    
Electronic Effects
  • Electron-Donating Groups (EDGs): Substituents on the phosphine aryl rings (e.g., p-methoxy) increase the nucleophilicity of the phosphorus, accelerating the initial attack on the azide. However, they also increase the basicity of the aza-ylide nitrogen, potentially making it more susceptible to protonation (which deactivates it) or hydrolysis.

  • Steric Effects: Bulky substituents ortho to the phosphorus can slow down the initial kinetics but may protect the aza-ylide from bulk water, slightly favoring the intramolecular trap if the geometry is pre-organized.

Kinetic Data Comparison

The following table summarizes kinetic parameters for different phosphine reagents reacting with azides. Note the trade-off between stability and reactivity.

Reagent TypeTrap Type

(

)
Primary OutcomeNotes
Triphenylphosphine None~0.002Reduction (Amine)Rapid hydrolysis of aza-ylide.
Saxon-Bertozzi Reagent Methyl Ester~0.0025Ligation (Stable Adduct)Phosphine oxide remains in product.
Phosphinothiol (Raines) Thioester~0.0077Traceless Ligation (Amide)Fastest ligation; S

N shift is rate-determining in some contexts.
Water-Soluble Phosphine Thioester~0.0074Traceless LigationOptimized for physiological pH.

Part 3: Experimental Protocol (Traceless Ligation)

Objective: Ligation of a phosphinothioester-functionalized peptide with an azido-peptide.[7]

Reagent Preparation

Phosphinothiol Reagent: Diphenylphosphinomethanethiol is the standard. Ensure it is stored under inert atmosphere as it is oxidation-sensitive.

Reaction Workflow
  • Dissolution: Dissolve the phosphinothioester peptide and the azido peptide in a mixture of DMF/Water or THF/Water (3:1 ratio).

    • Expert Insight: While water is required for the final hydrolysis step, too much water initially can accelerate premature hydrolysis of the thioester. A 3:1 organic/aqueous mix is the "sweet spot."

  • Concentration: Maintain reactant concentrations between 0.1 M and 0.2 M .

    • Causality: Second-order kinetics govern the initial step.[4][8] Dilute conditions (<10 mM) drastically favor the hydrolysis of the aza-ylide (reduction) over the bimolecular ligation event.

  • Incubation: Stir at room temperature for 12–24 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the azide peak (2100 cm⁻¹ in IR, or mass shift in MS).

    • Intermediate Check: You may observe the mass of the amidophosphonium salt if the final hydrolysis is slow. If this persists, adjust pH to ~7.4 to facilitate the breakdown of the P-N bond.

Visualization: Traceless Workflow

TracelessWorkflow Step1 Mix Reagents (0.1M in DMF/H2O) Step2 Formation of Aza-Ylide Step1->Step2 Step3 S->N Acyl Shift (Critical Step) Step2->Step3 Intramolecular Step4 Amidophosphonium Salt Step3->Step4 Step5 Hydrolysis of P-N Bond Step4->Step5 + H2O Result Native Amide Bond + Phosphine Oxide (Removed) Step5->Result

Figure 2: The Traceless Staudinger Ligation workflow. The S->N acyl shift (Step 3) is the defining feature that enables native amide bond formation.

Part 4: Troubleshooting & Optimization

Problem: High Staudinger Reduction (Amine Formation)
  • Cause: The aza-ylide hydrolyzed before it could be trapped.[6][9]

  • Solution:

    • Increase Concentration: Push the kinetics toward the intramolecular trap.

    • Check pH: Ensure pH is not too acidic. Protonation of the aza-ylide nitrogen (

      
      ) renders it non-nucleophilic, preventing the attack on the ester trap. An optimal pH is often 7.0–8.0 .
      
    • Switch Reagent: Move from an oxo-ester to a thioester phosphine to increase the electrophilicity of the trap.

Problem: Oxidation of Phosphine
  • Cause: Air oxidation prior to reaction.

  • Solution: Phosphines are prone to oxidation to phosphine oxides (

    
    ), which are inert to azides. Always degas solvents and verify reagent quality via 
    
    
    
    NMR (Phosphine: ~ -20 to -10 ppm; Oxide: ~ +30 ppm).
Problem: Incomplete Ligation (Stalled Intermediate)
  • Cause: The amidophosphonium salt is stable and not hydrolyzing.[10]

  • Solution: This is common in sterically hindered systems. Gently warming the reaction (37°C) or slightly increasing the pH can promote the final hydrolysis step.

References

  • Saxon, E., & Bertozzi, C. R. (2000).[2][10][4][11][12] Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. Link

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide.[3][4][5][7][13][14] Organic Letters, 2(13), 1939–1941. Link

  • Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation.[10][5][15][16] Proceedings of the National Academy of Sciences, 99(1), 19–24.[2] Link

  • Soellner, M. B., et al. (2006).[4] Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(27), 8820–8828. Link

  • Tam, A., & Raines, R. T. (2009).[5] Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 462, 25–44.[5] Link

Sources

Foundational

Principles of Azide-Phosphine Ligation: A Technical Guide to Bioorthogonal Chemistry

Executive Summary The Staudinger ligation represents a foundational pillar of bioorthogonal chemistry, enabling the highly selective formation of amide bonds within complex biological systems.[][2][3] Unlike the copper-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Staudinger ligation represents a foundational pillar of bioorthogonal chemistry, enabling the highly selective formation of amide bonds within complex biological systems.[][2][3] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the Staudinger ligation proceeds without cytotoxic metal catalysts, making it uniquely suited for in vivo applications and metabolic engineering. This guide dissects the mechanistic bifurcation between reduction and ligation, details the "traceless" variant for native bond formation, and provides validated protocols for cellular labeling.

Part 1: Mechanistic Foundations

The utility of the Staudinger ligation arises from the "soft" nucleophilicity of trivalent phosphorus and its specific reactivity toward organic azides. This reaction is chemically orthogonal to the "hard" nucleophiles (amines, hydroxyls) and electrophiles (carbonyls) abundant in biological systems.

The Staudinger Reduction vs. Ligation

The classic Staudinger reaction (1919) reduces an azide to an amine. The Staudinger Ligation modifies this by introducing an electrophilic trap (usually a methyl ester) ortho to the phosphorus atom.[][2]

  • Nucleophilic Attack: The phosphine lone pair attacks the terminal nitrogen of the azide (

    
    ).[2]
    
  • Phosphazide Formation: A transition state leads to the expulsion of

    
    , forming an aza-ylide (iminophosphorane).
    
  • Bifurcation Point:

    • Path A (Reduction): In the absence of a trap, water hydrolyzes the aza-ylide to an amine and phosphine oxide.

    • Path B (Ligation): An intramolecular electrophilic trap captures the nucleophilic nitrogen of the aza-ylide, forming a covalent amide bond before hydrolysis can occur.

Pathway Visualization

The following diagram illustrates the critical divergence between the reduction (unwanted in ligation contexts) and the ligation pathway.

StaudingerMechanism Azide Organic Azide (R-N3) Phosphazide Phosphazide Intermediate Azide->Phosphazide Nucleophilic Attack Phosphine Triarylphosphine (PPh3) Phosphine->Phosphazide Nucleophilic Attack N2 N2 (Gas) AzaYlide Aza-ylide (Iminophosphorane) Phosphazide->AzaYlide - N2 Trap Electrophilic Trap (Ortho-Ester) AzaYlide->Trap Intramolecular Cyclization Hydrolysis Direct Hydrolysis (+ H2O) AzaYlide->Hydrolysis No Trap Amide Amide-Linked Conjugate Trap->Amide Hydrolysis of Cyclic Intermediate Amine Primary Amine (Reduction Product) Hydrolysis->Amine Staudinger Reduction

Figure 1: Mechanistic bifurcation of the Staudinger reaction. The presence of an ortho-ester trap drives the reaction toward ligation rather than reduction.

Part 2: The Traceless Staudinger Ligation

While the classic ligation is effective, it incorporates the phosphine oxide moiety into the final product. This can perturb the structure of small peptides or drugs. The Traceless Staudinger Ligation , developed by the Raines and Bertozzi groups, solves this by using a cleavable linker (often a phosphinothioester).

Mechanism of Action
  • S→N Acyl Shift: The aza-ylide nitrogen attacks the carbonyl of a thioester attached to the phosphine.

  • Rearrangement: This forms an amidophosphonium salt.[4][5][6][7]

  • Hydrolysis: Water attacks the phosphorus, cleaving the P-C bond and releasing the phosphine oxide as a byproduct, leaving behind a native amide bond with no residual linker atoms.

Why this matters: This variant is critical for peptide synthesis and fragment condensation where maintaining the native backbone structure is non-negotiable.

Part 3: Kinetics and Phosphine Design

The reaction rate of Staudinger ligation is generally slower than strain-promoted azide-alkyne cycloaddition (SPAAC). However, its specificity and lack of background reactivity often compensate for the slower kinetics.

Comparative Kinetics Data
Reaction TypeRate Constant (

)
BiocompatibilityKey Limitation
Staudinger Ligation

Excellent (No Catalyst)Slow kinetics; Phosphine oxidation
CuAAC (Click)

Low (Cu toxicity)Cytotoxicity of Copper
SPAAC (Cu-free)

ExcellentHydrophobicity of cyclooctynes
Phosphine Design Parameters

To optimize the reaction, researchers must balance nucleophilicity with oxidation resistance:

  • Electron-Donating Groups (EDGs): Adding EDGs (e.g., methoxy) to the aryl rings increases the nucleophilicity of the phosphorus, slightly accelerating the rate (

    
    ).
    
  • Steric Bulk: While bulk prevents oxidation (air stability), it can also hinder the initial attack on the azide.

  • Water Solubility: For biological applications, phosphines are often derivatized with PEG chains or charged groups (e.g., sulfonates) to prevent aggregation.

Part 4: Experimental Protocol (Metabolic Labeling)

Scenario: Labeling cell-surface sialic acids using


 (tetraacetylated N-azidoacetylmannosamine) and a FLAG-phosphine probe.
Reagents[4][8][9][10][11]
  • 
    :  Metabolic precursor (Stock: 10 mM in DMSO).
    
  • Phosphine-FLAG: Phosphine conjugated to FLAG peptide (Stock: 1 mM in PBS).

  • Lysis Buffer: 1% SDS, 100 mM Tris-HCl, pH 7.4.

Workflow Diagram

ProtocolWorkflow Step1 Step 1: Metabolic Incorporation Incubate cells with 50 µM Ac4ManNAz (2-3 Days) Step2 Step 2: Wash Remove excess ManNAz (PBS x 3) Step1->Step2 Step3 Step 3: Ligation Add 250 µM Phosphine-FLAG (1-4 Hours @ 37°C) Step2->Step3 Step4 Step 4: Analysis Western Blot (Anti-FLAG) or Flow Cytometry Step3->Step4

Figure 2: Workflow for metabolic labeling of cell surface glycans.

Step-by-Step Methodology
  • Seeding: Seed HeLa or Jurkat cells at

    
     cells/mL.
    
  • Incorporation: Treat cells with 50 µM

    
      for 48–72 hours. Control: Treat a separate flask with vehicle (DMSO) only.
    
    • Note: The acetyl groups facilitate cell entry; intracellular esterases cleave them, and the cell converts ManNAz to Sialic Acid-Azide (SiaNAz).

  • Washing: Wash cells

    
     with warm PBS to remove unincorporated sugar.
    
  • Ligation Reaction: Resuspend cells in labeling buffer (PBS + 1% FBS). Add Phosphine-FLAG to a final concentration of 250 µM .

    • Critical: High concentration is required due to the slow second-order rate constant (

      
      ).
      
  • Incubation: Incubate for 1–4 hours at 37°C.

  • Termination: Wash cells

    
     with ice-cold PBS to stop the reaction and remove unreacted phosphine.
    
  • Analysis: Lyse cells and perform Western Blot analysis using an

    
    -FLAG-HRP antibody.
    

Part 5: Troubleshooting & Optimization

Phosphine Oxidation

The most common failure mode is the oxidation of the phosphine reagent to phosphine oxide (


) before it reacts with the azide. Phosphine oxide is inert to azides.
  • Diagnosis: Check reagent purity via

    
     NMR. Phosphine appears at ~ -5 ppm, while Phosphine Oxide shifts to ~ +30 ppm.
    
  • Prevention: Store phosphine reagents as solids under argon/nitrogen. Make fresh stock solutions immediately before use. Do not store dilute aqueous solutions for long periods.

pH Sensitivity

While the reaction is bioorthogonal, the hydrolysis step (final amide formation) requires water.

  • Optimization: Ensure the buffer pH is near physiological (7.4). Extremely acidic conditions (pH < 5) can protonate the phosphine, reducing nucleophilicity.

Background Signal

If high background is observed in Western Blots:

  • Cause: Non-specific binding of the hydrophobic phosphine probe.

  • Solution: Increase washing stringency (add 0.1% Tween-20 to wash buffers) or block with 3% BSA during the ligation step.

References

  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction.[2][8][9] Science, 287(5460), 2007–2010.[8] Link

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and an Azide. Organic Letters, 2(13), 1939–1941. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. Link

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation.[7][10] Journal of the American Chemical Society, 128(27), 8820–8828.[5] Link

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of (3-Azidopropyl)triphenylphosphonium Bromide

The following technical guide details the solubility profile, handling protocols, and application workflows for (3-Azidopropyl)triphenylphosphonium Bromide , a critical reagent in mitochondrial-targeted "click" chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and application workflows for (3-Azidopropyl)triphenylphosphonium Bromide , a critical reagent in mitochondrial-targeted "click" chemistry.

Executive Summary

(3-Azidopropyl)triphenylphosphonium Bromide (CAS: 127611-39-6) is a bifunctional molecular probe combining a lipophilic triphenylphosphonium (TPP) cation—which drives accumulation in the mitochondrial matrix via membrane potential (


)—with a bio-orthogonal azide handle (

).

This compound is primarily used to tag mitochondrial biomolecules or deliver payloads (e.g., antioxidants, fluorophores) to mitochondria via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted click chemistry. Its successful application relies entirely on correct solvent selection to balance lipophilicity (for membrane crossing) with solubility (for reaction efficiency).

Physicochemical Profile

PropertySpecification
Chemical Formula

Molecular Weight ~426.29 g/mol
Appearance White to off-white hygroscopic solid
Ionic Character Lipophilic Cation (TPP

) / Halide Anion (Br

)
Hygroscopicity High (Absorbs atmospheric moisture rapidly)

Solubility Landscape

The solubility of TPP salts is dictated by the competition between the bulky, hydrophobic phenyl rings and the ionic charge of the phosphonium-bromide pair.

Solubility Matrix

The following table categorizes solvents based on their utility for stock preparation , reaction , and purification .

Solvent ClassSpecific SolventSolubility RatingPrimary Application
Polar Aprotic DMSO High (>100 mM)Biological Stock Solutions. Preferred for long-term storage and cell assays.
DMF High Synthetic reactions (e.g., nucleophilic substitution).
Chlorinated Dichloromethane (DCM) High Organic synthesis, extraction, and transfer.[1][2]
Chloroform High NMR analysis, synthesis.[1]
Polar Protic Methanol Moderate/High Recrystallization solvent (often hot).
Water Moderate Soluble, but stock stability is lower than in DMSO. Used in final biological dilutions.
Non-Polar Diethyl Ether Insoluble Antisolvent. Used to precipitate the product during purification.
Hexane / Pentane Insoluble Washing to remove non-polar impurities.
Toluene Very Low Sometimes used in synthesis to drive precipitation upon cooling.
Mechanistic Insight: Why this profile?
  • Dissolution (DMSO/DCM): The delocalized positive charge on the phosphorus atom is shielded by the three phenyl rings. Solvents with high dielectric constants (DMSO) or those capable of

    
    -interactions (DCM) stabilize this bulky cation effectively.
    
  • Precipitation (Ether/Hexane): Non-polar solvents cannot solvate the ionic bromide bond. When added to a concentrated solution of the compound in DCM or Methanol, these solvents force the salt lattice to re-form, causing precipitation. This is the primary mechanism for purification .

Operational Protocols

Protocol A: Preparation of Stock Solution for Biological Assays

Objective: Create a stable 50 mM stock solution for mitochondrial labeling.

  • Weighing: Weigh 21.3 mg of (3-Azidopropyl)triphenylphosphonium Bromide into a microcentrifuge tube.

    • Note: Perform this quickly or in a desiccator, as the salt is hygroscopic.

  • Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortexing: Vortex vigorously for 30–60 seconds. The solid should dissolve completely to form a clear, colorless solution.

    • Validation: Inspect for floating particulates. If turbid, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[3][4][5] Stable for >6 months in DMSO at -20°C.

Protocol B: Purification via Recrystallization

Objective: Purify crude material synthesized from (3-Bromopropyl)triphenylphosphonium bromide.

  • Dissolution: Dissolve the crude brownish solid in the minimum amount of warm Dichloromethane (DCM) or Methanol (approx. 5 mL per gram).

  • Filtration: If insoluble particulates remain (e.g., excess NaN

    
    ), filter through a 0.45 µm PTFE syringe filter.
    
  • Precipitation: While stirring, slowly add 10 volumes of cold Diethyl Ether dropwise.

    • Observation: A white precipitate should form immediately.

  • Collection: Filter the solid using a sintered glass funnel or centrifuge at 4,000 x g for 10 minutes.

  • Washing: Wash the pellet twice with cold Hexane to remove trace organic impurities.

  • Drying: Dry under high vacuum for 4 hours to remove residual solvent.

Workflow Visualization

Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the experimental stage.

SolventSelection Start Select Solvent for (3-Azidopropyl)TPP-Br Purpose What is the primary purpose? Start->Purpose BioAssay Biological Assay (Cell Culture / Mitochondria) Purpose->BioAssay Synthesis Chemical Synthesis (Click Reaction / Derivatization) Purpose->Synthesis Purification Purification / Isolation Purpose->Purification Stock Make Stock Solution (10-100 mM) BioAssay->Stock Dilution Final Dilution (< 100 µM) BioAssay->Dilution Reactant Reaction Medium Synthesis->Reactant Precip Induce Precipitation Purification->Precip DMSO Use DMSO (High Solubility, Cell Compatible) Stock->DMSO Media Aqueous Culture Media (Water soluble at low conc) Dilution->Media DCM Dichloromethane or DMF (High Solubility) Reactant->DCM Ether Diethyl Ether or Hexane (Insoluble - Antisolvent) Precip->Ether

Caption: Decision matrix for solvent selection ensuring compatibility with biological, synthetic, and purification workflows.

Synthesis & Purification Pathway

The conversion of the Bromo-precursor to the Azido-probe relies on solubility differences.

SynthesisWorkflow Bromo (3-Bromopropyl)TPP-Br (Precursor) Reaction Nucleophilic Substitution Reagent: NaN3 Solvent: DMF or H2O/EtOH Temp: 60-80°C Bromo->Reaction Dissolve Azide (3-Azidopropyl)TPP-Br (Target) Workup Workup / Extraction Solvent: DCM / CHCl3 Reaction->Workup Extract Product Precipitation Precipitation Add: Diethyl Ether Workup->Precipitation Concentrate & Add Antisolvent Precipitation->Azide Filter & Dry

Caption: Synthetic workflow illustrating the transition from Bromo-precursor to Azido-product utilizing solubility gradients.

Safety & Stability

  • Azide Hazard: While alkyl azides with high Carbon-to-Nitrogen ratios (

    
    ) like this compound are generally stable, avoid using halogenated solvents (DCM) with Sodium Azide (NaN
    
    
    
    )
    during the synthesis step to prevent the formation of highly explosive di- and tri-azidomethane. Once the organic azide is purified, DCM is safe to use.
  • Toxicity: TPP compounds accumulate in mitochondria and can uncouple oxidative phosphorylation at high concentrations. Handle as a toxic substance.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The bromide salt is hygroscopic; moisture absorption will alter the effective molecular weight, leading to errors in concentration calculations.

References

  • National Institutes of Health (PubChem). Triphenylphosphonium bromide Compound Summary. Available at: [Link]

  • Organic Syntheses. Preparation of Phosphonium Salts. Org.[1][6][7][8][9] Synth. 1973, 53, 44. (Foundational protocol for TPP salt precipitation). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Bioorthogonal Surface Functionalization for Subcellular Targeting Using (3-Azidopropyl)triphenylphosphonium Bromide

Executive Summary This guide details the protocol for using (3-Azidopropyl)triphenylphosphonium Bromide (AP-TPP) in cell surface engineering. While Triphenylphosphonium (TPP) cations are classically utilized for mitochon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for using (3-Azidopropyl)triphenylphosphonium Bromide (AP-TPP) in cell surface engineering. While Triphenylphosphonium (TPP) cations are classically utilized for mitochondrial targeting due to their lipophilic cationic nature, this protocol leverages the azide functionality to chemically "staple" TPP moieties onto cell surface glycans.

This approach creates a "Surface-to-Mitochondria" trafficking vector . By engineering the cell surface to display alkyne handles (via metabolic labeling), researchers can covalently attach AP-TPP. This modification alters the surface zeta potential and drives the internalization of specific surface glycoproteins, routing them to the mitochondria. This technique is critical for studying mitophagy , drug conjugate trafficking , and surface-mediated mitochondrial toxicity .

Scientific Mechanism & Rationale

The Dual-Functionality of AP-TPP

(3-Azidopropyl)triphenylphosphonium Bromide acts as a bifunctional molecular bridge:

  • The Anchor (Azide): A bioorthogonal handle that reacts specifically with terminal alkynes or strained alkynes (DBCO) on the cell surface.

  • The Vector (TPP Cation): A delocalized positive charge that penetrates hydrophobic membranes. Once attached to the surface, it acts as a local permeation enhancer or a targeting signal that exploits the mitochondrial membrane potential (

    
    ) upon endocytosis.
    
The Engineering Strategy: "Click-and-Traffic"

The workflow relies on Metabolic Glycoengineering (MGE) .[1] Cells are fed an unnatural sugar analogue (e.g., Alkynyl-ManNAc). The biosynthetic machinery incorporates this analogue into cell surface sialic acids. Subsequently, AP-TPP is conjugated via Ligand-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Mechanistic Pathway (Graphviz Visualization)

AP_TPP_Mechanism cluster_0 Phase 1: Surface Priming cluster_1 Phase 2: Bioorthogonal Engineering cluster_2 Phase 3: Trafficking Precursor Alkynyl-ManNAc (Metabolic Precursor) Golgi Golgi Processing (Glycosylation) Precursor->Golgi 24-48h Incubation Surface Cell Surface (Alkyne-Sialic Acid) Golgi->Surface Exocytosis Triazole Surface-TPP Conjugate (Triazole Linkage) Surface->Triazole + APTPP + Catalyst APTPP (3-Azidopropyl)TPP (Reagent) APTPP->Triazole CuComplex Cu(I)-THPTA (Catalyst) CuComplex->Triazole Endosome Endosomal Uptake Triazole->Endosome Internalization Mito Mitochondrial Accumulation Endosome->Mito Potential-Driven Transport

Figure 1: Workflow of AP-TPP surface engineering.[2] Alkynyl-sugars prime the surface, followed by CuAAC conjugation of AP-TPP, which subsequently drives internalization toward mitochondria.

Detailed Protocol

Materials Required[1][3][4][5][6][7][8][9][10]
  • (3-Azidopropyl)triphenylphosphonium Bromide (Synthesize from (3-bromopropyl)triphenylphosphonium bromide via NaN3 displacement or purchase custom synthesis).

  • Alkynyl-ManNAc (Ac4ManNAl): For metabolic labeling.

  • Copper(II) Sulfate (CuSO4): 100 mM stock in water.

  • Sodium Ascorbate: 500 mM stock (Freshly prepared).

  • THPTA Ligand: 50 mM stock in water (Protects biomolecules from Cu toxicity).

  • Live Cell Imaging Buffer (LCIB): Phenol-red free.

Step 1: Metabolic Surface Priming

Objective: Install alkyne handles on cell surface sialic acids.

  • Seeding: Seed cells (e.g., HeLa, CHO, MCF-7) at

    
     cells/cm² in complete media.
    
  • Labeling: Add Alkynyl-ManNAc to the media at a final concentration of 50 µM .

    • Note: DMSO content should remain < 0.1%.

  • Incubation: Incubate for 48 hours . This allows sufficient time for the biosynthetic machinery to process the sugar and display it on the plasma membrane.

  • Wash: Rinse cells 2x with warm PBS to remove unincorporated sugar.

Step 2: Preparation of AP-TPP Click Cocktail

Objective: Create a non-toxic, catalytically active reaction mix.

Caution: TPP cations can be toxic to mitochondria at high concentrations.[3] Do not exceed 10 µM AP-TPP for live-cell tracking.

Prepare the following mix in Live Cell Imaging Buffer (order of addition matters):

ComponentFinal Conc.Volume (for 1 mL)Role
Buffer (LCIB) -974 µLSolvent
AP-TPP (5 mM Stock) 10 µM 2 µLTargeting Probe
THPTA/CuSO4 Premix 50 µM Cu 4 µLCatalyst Complex
Sodium Ascorbate 2.5 mM 20 µLReducing Agent
  • Premix Preparation: Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO4 + 10 µL of 50 mM THPTA + 89 µL water) before adding to the main buffer. This ensures copper is chelated and non-toxic.

Step 3: On-Cell Surface Engineering (The "Click")
  • Add the Click Cocktail directly to the live cells.

  • Incubate for 10–30 minutes at 37°C.

    • Shorter times favor surface labeling; longer times allow internalization during the reaction.

  • Quench: Wash cells 3x with LCIB containing 1% BSA (Albumin scavenges unreacted TPP).

  • Chase (Optional): To observe trafficking, incubate in fresh media for 1–4 hours.

Validation & Data Analysis

Expected Results
  • Time T=0 (Immediate Post-Click): Confocal microscopy should show distinct plasma membrane staining if a fluorophore was co-clicked or if using an AP-TPP analogue with a fluorophore.

    • Note: Since AP-TPP is non-fluorescent, this step is usually validated by co-clicking a trace amount of Azide-Fluorophore (e.g., Azide-Cy5) or by assessing the biological effect (mitochondrial potential change).

  • Time T=4h (Trafficking): Surface proteins modified with TPP will internalize. Co-localization with MitoTracker Green will increase.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Cell Death / Detachment Copper ToxicityEnsure THPTA:Cu ratio is ≥ 5:1. Reduce Cu concentration to 25 µM.
Mitochondrial Fragmentation TPP ToxicityReduce AP-TPP concentration to < 5 µM. TPP uncouples OXPHOS at high doses.
No Surface Effect Low Alkyne ExpressionIncrease metabolic labeling time to 72h or sugar concentration to 100 µM.
Precipitation Oxidized AscorbateAlways prepare Sodium Ascorbate fresh. Solution must be clear, not yellow.

References

  • Synthesis and Properties of Phosphonium Salts: Minkovska, S., et al. "Rapid synthesis of (3-bromopropyl)triphenylphosphonium bromide or iodide."[4] Semantic Scholar, 2018.

  • Mitochondrial Toxicity of TPP Cations: Trnka, J., et al. "Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak."[5] PLOS ONE, 2015.[5]

  • Metabolic Glycoengineering (MGE) Overview: Du, J., et al.[1] "The Applications of Metabolic Glycoengineering." Frontiers in Bioengineering and Biotechnology, 2022.

  • Click Chemistry on Cell Surfaces: Koo, H., et al. "Click Chemistry as a Tool for Cell Engineering and Drug Delivery." Theranostics, 2019.

  • TPP-Conjugate Trafficking: Battogtokh, G., et al. "Mitochondrial-Targeting Anticancer Agent Conjugates and Nanocarrier Systems for Cancer Treatment." Frontiers in Pharmacology, 2018.

Sources

Application

(3-Azidopropyl)triphenylphosphonium Bromide for synthesizing functional materials

For the Synthesis of Mitochondria-Targeting Functional Materials Executive Summary (3-Azidopropyl)triphenylphosphonium Bromide (APTPP) is a bifunctional molecular probe that bridges the gap between bio-orthogonal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For the Synthesis of Mitochondria-Targeting Functional Materials

Executive Summary

(3-Azidopropyl)triphenylphosphonium Bromide (APTPP) is a bifunctional molecular probe that bridges the gap between bio-orthogonal chemistry and organelle-specific targeting . By combining the delocalized lipophilic cation (DLC) properties of the triphenylphosphonium (TPP) moiety with the chemoselective reactivity of an azide group, APTPP enables the modular functionalization of polymers, nanoparticles, and small molecules.

This guide details the synthesis , characterization , and application of APTPP. Unlike standard reagents, APTPP is often synthesized in situ or fresh from its bromide precursor due to the high reactivity of the azide group. This protocol provides a self-validating workflow for converting the commercially available (3-bromopropyl)triphenylphosphonium bromide into the azide derivative, followed by its conjugation to functional materials via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of Action

The utility of APTPP rests on two distinct chemical behaviors:

  • Mitochondrial Accumulation (The TPP Effect): The triphenylphosphonium cation is lipophilic and carries a fixed positive charge. It permeates phospholipid bilayers without a transporter, driven by the mitochondrial membrane potential (

    
    ). According to the Nernst equation, TPP-conjugated molecules accumulate 100-500 fold inside the mitochondrial matrix compared to the cytosol.
    
  • Bio-orthogonal Ligation (The Click Handle): The propyl-azide arm serves as a "click" handle. It is inert to most biological functional groups (amines, thiols, carboxyls) but reacts rapidly with alkynes in the presence of Cu(I) to form a stable 1,2,3-triazole linkage.

Diagram 1: Mechanism & Synthesis Workflow

G cluster_0 Step 1: Precursor Activation cluster_1 Step 2: Functionalization (Click) cluster_2 Step 3: Biological Action Br_TPP (3-Bromopropyl)TPP (CAS 3607-17-8) Azide_TPP (3-Azidopropyl)TPP (APTPP) Br_TPP->Azide_TPP NaN3, DMF 80°C, 12h Triazole Mitochondria-Targeted Material Azide_TPP->Triazole Cu(I) Catalyst Click Reaction Material Alkyne-Modified Material (Polymer/NP) Material->Triazole Mito Mitochondrial Matrix Accumulation Triazole->Mito Driven by Membrane Potential

Caption: Logical flow from precursor activation to mitochondrial accumulation via Click Chemistry.

Synthesis Protocol: (3-Azidopropyl)triphenylphosphonium Bromide

Note: While the bromo-precursor is stable, the azide derivative is best prepared fresh or stored under inert gas at -20°C.

Materials
  • Precursor: (3-Bromopropyl)triphenylphosphonium bromide (CAS 3607-17-8)[1][2]

  • Reagent: Sodium Azide (NaN

    
    ) (Warning:  Toxic, potential shock hazard)
    
  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous)

  • Workup: Diethyl ether, Dichloromethane (DCM), Brine

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve 1.0 g (2.15 mmol) of (3-Bromopropyl)triphenylphosphonium bromide in 10 mL of anhydrous DMF in a round-bottom flask.

    • Add 280 mg (4.3 mmol, 2.0 eq) of Sodium Azide.

    • Seal the flask and stir at 80°C for 12–16 hours under an inert atmosphere (Nitrogen or Argon).

    • Expert Insight: Heating is required to displace the bromide on the sterically hindered propyl chain attached to the bulky phosphonium group.

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Dilute with 50 mL water and extract with DCM (3 x 30 mL). Note: The TPP salt is lipophilic enough to extract into organic solvents like DCM/Chloroform despite the positive charge.

    • Wash the combined organic layers with brine (2 x 50 mL) to remove excess NaN

      
       and DMF.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
    • Precipitation: Dissolve the residue in a minimum amount of DCM and precipitate by adding excess cold Diethyl Ether. Filter the white/off-white solid.

  • Yield:

    • Typical yield: 85–95%.

    • Product: (3-Azidopropyl)triphenylphosphonium bromide (APTPP).

Quality Control & Characterization

To ensure the integrity of the "Click" handle and the TPP moiety, perform the following checks.

TechniqueExpected SignalInterpretation
FT-IR Strong peak at ~2100 cm

Confirms presence of Azide (-N

) group.

H NMR
Shift of propyl -CH

-X
Precursor (Br):

~3.85 ppm (t)Product (N

):

~3.50–3.60 ppm (t)The upfield shift confirms substitution.

P NMR
Singlet at ~24–25 ppm Confirms intact Phosphonium center.
Mass Spec [M-Br]

= 346.15 m/z
Molecular ion of the cation (C

H

N

P

).

Application Protocol: Functionalizing Materials via CuAAC

This protocol describes attaching APTPP to an alkyne-functionalized polymer (e.g., Poly(propargyl methacrylate) or PLGA-alkyne) to create a mitochondria-targeting delivery vehicle.

Reagents
  • Alkyne-Scaffold: Polymer or Nanoparticle with terminal/pendant alkynes.

  • Ligand: THPTA (Water-soluble) or TBTA (Organic soluble).

  • Catalyst: CuSO

    
    ·5H
    
    
    
    O.
  • Reductant: Sodium Ascorbate.[3]

Workflow
  • Stock Solutions:

    • Cu-Mix: Mix CuSO

      
       (20 mM in water) and THPTA (100 mM in water) in a 1:5 ratio. Incubate for 5 mins to form the complex.
      
    • Ascorbate: 100 mM Sodium Ascorbate in water (Freshly prepared).

  • Conjugation:

    • Dissolve the Alkyne-Polymer (1 eq of alkyne groups) and APTPP (1.2 eq relative to alkynes) in a suitable solvent (DMSO/Water 1:1 or DMF).

    • Add the Cu-Mix (0.1 eq Cu).

    • Add Ascorbate (0.5 eq) to initiate the reaction.

    • Observation: The solution may turn slightly yellow/brown.

    • Stir at Room Temperature for 1–4 hours (monitoring by IR disappearance of azide peak at 2100 cm

      
       is ideal).
      
  • Purification:

    • Dialysis: Transfer reaction mixture to a dialysis membrane (MWCO appropriate for polymer). Dialyze against EDTA solution (10 mM) for 24h to strip copper, then against pure water for 24h.

    • Lyophilization: Freeze-dry to obtain the functionalized material.

Diagram 2: Functionalization Workflow

Workflow Start Start Alkyne-Polymer + APTPP Catalysis Catalysis Add CuSO4/THPTA + Ascorbate (In situ Cu(I) generation) Start->Catalysis Reaction Reaction Stir RT, 1-4 hrs Monitor IR (2100 cm-1) Catalysis->Reaction Cleanup Purification Dialysis w/ EDTA (Remove Cu) Dialysis w/ Water Reaction->Cleanup Final Final Product Mitochondria-Targeting Polymer Cleanup->Final

Caption: Step-by-step workflow for "Clicking" APTPP onto functional materials.

Safety & Handling

  • Azide Hazards: While organic azides with a C/N ratio > 3 (like APTPP) are generally stable, Sodium Azide (used in synthesis) is acutely toxic and reacts with heavy metals (lead, copper in drains) to form explosive salts. Quench excess NaN

    
     with bleach or nitrous acid before disposal.
    
  • Copper Toxicity: For biological applications, rigorous removal of Copper (using EDTA or heterogeneous catalysts) is critical, as free copper generates ROS that can confound mitochondrial toxicity studies.

References

  • Precursor Data: National Center for Biotechnology Information. (2023).[4][5] PubChem Compound Summary for CID 135259, (3-Bromopropyl)triphenylphosphonium bromide. Retrieved from [Link]

  • Mitochondrial Targeting Mechanism: Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria.[6] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031.

  • Click Chemistry Protocol: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Retrieved from [Link]

  • Mitochondrial Probes (MitoPY1 Synthesis): Dickinson, B. C., Lin, V. S., & Chang, C. J. (2013).[4] Preparation and use of MitoPY1 for imaging hydrogen peroxide in mitochondria of live cells.[4] Nature Protocols, 8, 1249–1259.[4] Retrieved from [Link]

  • Polymer Functionalization: Tsarevsky, N. V., et al. (2005). Highly Efficient "Click" Functionalization of Poly(3-azidopropyl methacrylate) Prepared by ATRP. Macromolecules, 38(9), 3558–3561. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

effect of solvent polarity on Staudinger reaction rate

Welcome to the technical support center for the Staudinger reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Staudinger reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this versatile reaction. Here, we will delve into the nuances of the Staudinger reaction, with a particular focus on the critical role of solvent polarity in determining its rate and success.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Staudinger reaction?

The Staudinger reaction is a two-step process that reduces an azide to a primary amine.[1][2][3] The reaction begins with the nucleophilic attack of a phosphine, typically triphenylphosphine, on the terminal nitrogen of an azide.[1][3] This forms a phosphazide intermediate, which is generally unstable and rapidly loses dinitrogen gas to yield an iminophosphorane, also known as an aza-ylide.[1][2][3] In the presence of water, this intermediate is hydrolyzed to the corresponding primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide.[1][3]

Q2: How does the Staudinger ligation differ from the classical Staudinger reduction?

The Staudinger ligation is a clever modification of the classical reaction that results in the formation of a stable amide bond.[1] This is achieved by incorporating an electrophilic trap, often a methyl ester, onto one of the phosphine's aryl rings.[1] After the formation of the aza-ylide, an intramolecular cyclization and rearrangement occur, leading to the formation of an amide bond and the phosphine oxide.[1] This powerful bioorthogonal reaction is widely used in chemical biology for selectively labeling and modifying biomolecules.[4]

Q3: Why is my Staudinger reaction so slow?

Several factors can contribute to a sluggish Staudinger reaction. One of the most common reasons is the choice of solvent. The reaction rate is significantly influenced by the polarity of the reaction medium.[4][5][6][7] Additionally, steric hindrance from bulky substituents on either the azide or the phosphine can impede the initial nucleophilic attack.[8] The electronic properties of the reactants also play a role; electron-donating groups on the phosphine can accelerate the reaction.[4][8]

Q4: What is the rate-determining step of the Staudinger ligation?

For the Staudinger ligation, the rate-determining step is typically the initial bimolecular reaction between the phosphine and the azide to form the phosphazide intermediate.[7][9] This has been confirmed through kinetic studies which show that the reaction follows second-order kinetics.[4][6][7]

Troubleshooting Guide: Effect of Solvent Polarity

A common challenge encountered by researchers is optimizing the reaction rate and yield of the Staudinger reaction. Solvent selection is a critical parameter that can dramatically impact the outcome.

Issue: Slow Reaction Rate and/or Low Yield

Underlying Cause: The transition state leading to the formation of the phosphazide intermediate is polar. Nonpolar solvents will not effectively stabilize this transition state, leading to a higher activation energy and a slower reaction rate.

Troubleshooting Steps:

  • Assess Solvent Polarity: Evaluate the polarity of your current solvent. Solvents like toluene or hexane are generally poor choices for the Staudinger reaction.

  • Increase Solvent Polarity: Switch to a more polar solvent. Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are excellent choices and have been shown to accelerate the reaction.[7]

  • Consider Protic Solvents: For the Staudinger reduction, polar protic solvents can be particularly effective.[4][5] The presence of a proton source can facilitate the hydrolysis of the iminophosphorane intermediate. However, for the Staudinger ligation, anhydrous conditions are sometimes preferred to prevent hydrolysis of the ester trap.

  • Solvent Mixtures: In cases where substrate solubility is an issue, a mixture of solvents can be employed. For instance, a mixture of THF and water is often used.[5]

Visualizing the Effect of Solvent Polarity

The following diagram illustrates how a polar solvent stabilizes the polar transition state of the initial step in the Staudinger reaction.

Staudinger_Mechanism cluster_solvent Polar Solvent Shell R3P R₃P TS [R₃P⁺---N⁻(N₂)R']‡ R3P->TS Slow in nonpolar solvent RN3 R'N₃ RN3->TS Phosphazide R₃P⁺-N⁻-N⁺≡N-R' TS->Phosphazide Fast S1 δ⁻ TS->S1 S2 δ⁺ TS->S2 S3 δ⁻ TS->S3 S4 δ⁺ TS->S4

Caption: Stabilization of the polar transition state by a polar solvent.

Quantitative Data: Solvent Effects on Reaction Rate

Kinetic studies have quantitatively demonstrated the impact of solvent polarity on the Staudinger ligation rate. The data below is adapted from studies on the traceless Staudinger ligation.[7]

SolventPolarity-Polarizability (SPP)Second-Order Rate Constant (k₂) (10⁻³ M⁻¹ s⁻¹)
Tetrahydrofuran (THF)0.8381.3
Acetonitrile (CH₃CN)0.8954.7
Dimethylformamide (DMF)0.9547.7

As the solvent polarity increases, the reaction rate constant shows a corresponding increase, confirming that polar solvents accelerate the reaction by stabilizing the polar transition state.[7]

Experimental Protocol: Kinetic Analysis of Solvent Effects

This protocol provides a general framework for investigating the effect of solvent polarity on the rate of a model Staudinger reaction using ¹H NMR spectroscopy.

Materials:

  • Benzyl azide

  • Triphenylphosphine

  • A series of anhydrous solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Dimethyl Sulfoxide)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 0.2 M solution of benzyl azide in each of the chosen solvents.

    • Prepare a 0.2 M solution of triphenylphosphine in each of the chosen solvents.

    • Prepare a 0.1 M solution of the internal standard in each solvent.

  • Set up the Reaction:

    • In an NMR tube, combine 250 µL of the benzyl azide stock solution and 50 µL of the internal standard solution.

    • Place the NMR tube in the NMR spectrometer and acquire an initial spectrum (t=0).

    • Inject 250 µL of the triphenylphosphine stock solution into the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.

  • Monitor the Reaction:

    • Monitor the disappearance of the benzyl azide starting material (e.g., the benzylic CH₂ protons) and the appearance of the iminophosphorane product relative to the internal standard.

  • Data Analysis:

    • Integrate the relevant peaks at each time point.

    • Plot the concentration of the reactants versus time.

    • Determine the initial reaction rate for each solvent.

    • Compare the reaction rates across the different solvents to determine the effect of polarity.

Troubleshooting Workflow

The following workflow can guide your optimization process when encountering issues with your Staudinger reaction.

Troubleshooting_Workflow start Problem: Slow Reaction / Low Yield check_solvent Is the solvent polar? start->check_solvent change_solvent Switch to a more polar solvent (e.g., ACN, DMF) check_solvent->change_solvent No check_temp Is the reaction at room temperature? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase reaction temperature (monitor for side products) check_temp->increase_temp No check_reagents Are reactants sterically hindered or electronically deactivated? check_temp->check_reagents Yes increase_temp->check_reagents modify_reagents Consider less hindered reactants or phosphines with electron-donating groups check_reagents->modify_reagents Yes success Reaction Optimized check_reagents->success No modify_reagents->success

Caption: A stepwise guide for troubleshooting the Staudinger reaction.

References

  • Kinetic and Mechanistic Studies of the Staudinger Reduction: On the Chemistry of Aryl Phosphazides.
  • Mechanistic Investigation of the Staudinger Lig
  • Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction.
  • Reaction Mechanism and Kinetics of the Traceless Staudinger Lig
  • Minimizing side reactions in the Staudinger lig
  • Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation.
  • Protein Engineering with the Traceless Staudinger Ligation.
  • Staudinger reaction. chemeurope.com.
  • Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction?. PubMed.
  • Staudinger Reaction. Thermo Fisher Scientific.
  • Staudinger Reaction. Organic Chemistry Tutor.
  • Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides.
  • Staudinger reaction. Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

Evaluation of Traceless Staudinger Ligation in Drug Delivery Systems

Executive Summary: The "Purist's" Ligation In the landscape of bioorthogonal chemistry, the Traceless Staudinger Ligation (TSL) occupies a unique niche. While newer methodologies like Inverse Electron Demand Diels-Alder...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purist's" Ligation

In the landscape of bioorthogonal chemistry, the Traceless Staudinger Ligation (TSL) occupies a unique niche. While newer methodologies like Inverse Electron Demand Diels-Alder (IEDDA) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offer superior reaction kinetics, they often leave behind bulky, hydrophobic, or immunogenic heterocyclic linkers.

TSL is the only bioorthogonal reaction capable of forming a native amide bond between two bio-macromolecules without leaving a residual "scar" (linker atoms). For Drug Delivery Systems (DDS), particularly in the engineering of Antibody-Drug Conjugates (ADCs) or stealth liposomes where native protein folding and minimal immunogenicity are paramount, TSL remains the gold standard for chemical fidelity, despite its kinetic limitations.

Mechanistic Deep Dive

The elegance of TSL lies in its ability to harness the nucleophilicity of a phosphine to capture an azide, followed by an intramolecular trap that expels the phosphine oxide auxiliary.

The Reaction Pathway

Unlike the classic Staudinger reduction (which yields an amine), TSL employs a phosphine reagent containing an electrophilic trap (usually an ester or thioester).[]

TSL_Mechanism Azide Azide (R-N3) TS1 Staudinger Reduction Azide->TS1 Phosphine Phosphinothioester (Ph2P-R'-CO-S-R'') Phosphine->TS1 Iminophosphorane Aza-ylide Intermediate TS1->Iminophosphorane - N2 Rearrangement Intramolecular S->N Acyl Shift Iminophosphorane->Rearrangement Rate Limiting Step Amidophosphonium Amidophosphonium Salt Rearrangement->Amidophosphonium Hydrolysis Hydrolysis (+ H2O) Amidophosphonium->Hydrolysis Product Native Amide (R-NH-CO-R') Hydrolysis->Product Byproduct Phosphine Oxide (Byproduct) Hydrolysis->Byproduct

Figure 1: The Traceless Staudinger Ligation pathway.[2][3] The critical divergence from standard reduction is the intramolecular acyl shift (S→N or O→N) which transfers the acyl group to the amine before the phosphine oxide is cleaved.

Comparative Analysis: TSL vs. Alternatives

In drug delivery, the choice of ligation dictates the stability and pharmacokinetics of the final construct. Below is a critical comparison of TSL against dominant alternatives.

Performance Matrix
FeatureTraceless Staudinger (TSL) SPAAC (Copper-free Click) CuAAC (Classic Click) IEDDA (Tetrazine)
Reaction Rate (

)
Slow (

)
Moderate (

)
Fast (

)
Very Fast (

)
Linker Footprint None (Native Amide) Large (Cyclooctyne ring)Triazole ringPyridazine derivative
Biocompatibility High (No catalyst)High (No catalyst)Low (Cu toxicity)High
Metabolic Stability High (Native bond)Moderate (Hydrophobic ring)HighHigh
Immunogenicity Lowest (Mimics nature)Moderate (Foreign structure)Low/ModerateModerate
Reagent Stability Poor (Phosphine oxidation)GoodExcellentPoor (Tetrazine stability)
Expert Insight: When to choose TSL?
  • Choose TSL when modifying therapeutic proteins (e.g., cytokines, antibodies) where preserving the exact native structure is critical to avoid neutralizing antibodies (NAbs).

  • Avoid TSL for in vivo pre-targeting or low-concentration environments where rapid kinetics are required to drive the reaction to completion.

Critical Evaluation in DDS Applications

The "Oxidation Tax"

The Achilles' heel of TSL is the susceptibility of the phosphine reagent to oxidation by air or metabolic enzymes (P450s).

  • Impact: Oxidized phosphine (phosphine oxide) is inert toward azides. This lowers the effective concentration of the reactive handle, requiring high equivalents of the phosphine reagent.

  • Mitigation: Reagents must be stored under argon/nitrogen. In biological buffers, the addition of antioxidants is often not feasible due to interference, so high concentrations (

    
     mM) are preferred to outcompete oxidation.
    
Kinetics vs. Fidelity Trade-off

The reaction rate (


 for phosphinothioesters) implies that TSL is ill-suited for low-concentration labeling. However, in nanoparticle surface engineering  (e.g., liposomes), the local concentration of surface azides can be artificially high, mitigating the kinetic penalty.

Experimental Protocol: Traceless Conjugation of PEG to a Therapeutic Protein

Objective: Conjugate a PEG polymer to a therapeutic protein (e.g., Interferon-beta mimic) via a native amide bond using TSL. Rationale: Standard NHS-ester PEGylation targets random lysines, creating heterogeneous mixtures. TSL allows site-specific conjugation if a non-canonical azido-amino acid is incorporated, or N-terminal specific diazo-transfer is used.

Reagents
  • Protein: Azide-functionalized protein (e.g., Protein-N3 introduced via metabolic labeling or enzymatic ligation).

  • Linker: Phosphinothioester-PEG (20 kDa) . (Synthesis ref: Nilsson et al., 2000).[4]

  • Buffer: PBS (pH 7.4), strictly degassed.

Workflow Diagram

Protocol_Workflow Start Start: Reagent Prep Step1 1. Degas Buffers (Argon sparge, 30 min) CRITICAL STEP Start->Step1 Step2 2. Solubilize Phosphine-PEG (In dry DMF/DMSO, 50 mM stock) Step1->Step2 Step3 3. Reaction Setup Mix Protein-N3 (50 µM) + Phosphine (500 µM) Ratio 1:10 to 1:20 Step2->Step3 Step4 4. Incubation RT, 16-24 Hours Protect from light & O2 Step3->Step4 Step5 5. Purification Size Exclusion Chromatography (SEC) Remove Phosphine Oxide byproduct Step4->Step5 End QC: SDS-PAGE & Mass Spec Step5->End

Figure 2: Step-by-step workflow for TSL bioconjugation. Note the emphasis on degassing to prevent phosphine oxidation.

Detailed Methodology
  • Preparation of Phosphinothioester:

    • Synthesize diphenylphosphinomethanethiol functionalized with the PEG payload. Ensure the thioester leaving group is active but stable in water.

    • Validation: Verify purity via

      
      P NMR (Signal at ~ -15 ppm). If a peak appears at ~30 ppm, the reagent is oxidized and useless.
      
  • Reaction Setup:

    • Dissolve the Azide-Protein in degassed PBS (pH 7.4) to a concentration of 2 mg/mL (~50-100 µM).

    • Add the Phosphine-PEG (dissolved in DMSO) to the reaction.

    • Ratio: Use a 10-20 molar excess of Phosphine over Azide. This excess drives the slow kinetics and compensates for incidental oxidation.

    • Solvent: Keep organic co-solvent (DMSO) < 10% v/v to prevent protein denaturation.

  • Incubation:

    • Seal the vessel under argon.

    • Incubate at Room Temperature (25°C) for 16–24 hours.

    • Note: Do not heat proteins >37°C to accelerate the reaction; this risks aggregation.

  • Purification:

    • The reaction yields the Amide-Conjugate and Triphenylphosphine Oxide (TPPO) .[]

    • TPPO is a small molecule. Remove via Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25 or PD-10 column) or extensive dialysis.

  • Quality Control (Self-Validating):

    • SDS-PAGE: Look for a molecular weight shift corresponding to Protein + PEG.

    • Western Blot: If the azide was on a specific tag, the band should shift.

    • Mass Spectrometry (ESI-TOF): The mass shift should correspond exactly to the PEG mass. Crucially , there should be no mass addition from the phosphine auxiliary. If the mass is +278 Da higher than expected, the "Staudinger-Phosphite" or incomplete rearrangement occurred (failed tracelessness).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield Phosphine Oxidationrigorously degas all buffers; use a glovebox if possible. Increase phosphine equivalents (up to 50eq).
Stuck Intermediate Aza-ylide hydrolysis failureEnsure pH is not too acidic. The rearrangement is generally robust at pH 7-8.
Protein Precipitation Hydrophobic PhosphineUse water-soluble phosphine derivatives (e.g., sulfonated aryl groups) or add solubilizing linkers to the phosphine.
Non-Traceless Product Aza-Wittig Side ReactionCheck the leaving group on the phosphine. Thioesters (S-alkyl) generally rearrange faster and cleaner than O-esters.

References

  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. Link

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and an Azide. Organic Letters, 2(13), 1939–1941. Link

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation.[4][5] Journal of the American Chemical Society, 128(27), 8820–8828.[5][6][7] Link

  • Bednarek, C., et al. (2020). The Staudinger Ligation.[4] Chemical Reviews, 120(10), 4301–4354. Link

  • Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive biological systems. Accounts of Chemical Research, 42(6), 788. Link

Sources

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